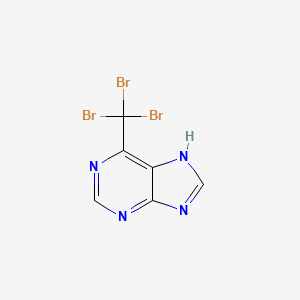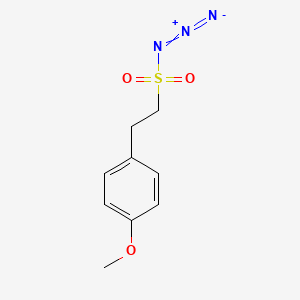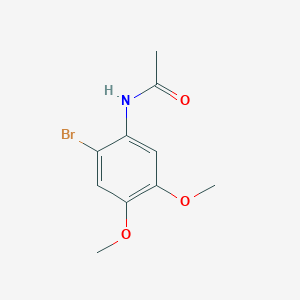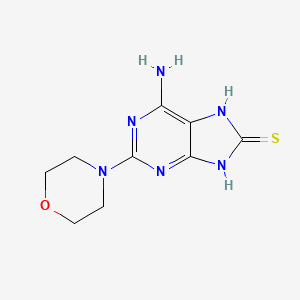
Propanedinitrile, (10-oxo-9(10H)-anthracenylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedinitrile,2-(10-oxo-9(10H)-anthracenylidene)- is a chemical compound with the molecular formula C17H8N2O It is known for its unique structure, which includes an anthracene moiety linked to a propanedinitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile,2-(10-oxo-9(10H)-anthracenylidene)- typically involves the reaction of anthracene derivatives with malononitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between 10-oxoanthracene and malononitrile. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
Propanedinitrile,2-(10-oxo-9(10H)-anthracenylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Amino or alkoxy-substituted anthracene derivatives.
科学研究应用
Propanedinitrile,2-(10-oxo-9(10H)-anthracenylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
作用机制
The mechanism by which Propanedinitrile,2-(10-oxo-9(10H)-anthracenylidene)- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its ability to generate reactive oxygen species (ROS) upon photoactivation makes it a candidate for photodynamic therapy.
相似化合物的比较
Similar Compounds
- Propanedinitrile,2-(10-oxo-9(10H)-phenanthrenylidene)
- Propanedinitrile,2-(10-oxo-9(10H)-naphthylidene)
- Propanedinitrile,2-(10-oxo-9(10H)-fluorenylidene)
Uniqueness
Propanedinitrile,2-(10-oxo-9(10H)-anthracenylidene)- is unique due to its anthracene core, which imparts distinct photophysical properties and reactivity compared to its phenanthrene, naphthalene, and fluorene analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic and optical characteristics.
属性
CAS 编号 |
10395-02-5 |
|---|---|
分子式 |
C17H8N2O |
分子量 |
256.26 g/mol |
IUPAC 名称 |
2-(10-oxoanthracen-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H8N2O/c18-9-11(10-19)16-12-5-1-3-7-14(12)17(20)15-8-4-2-6-13(15)16/h1-8H |
InChI 键 |
BZOPOLKEYVGAJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)



![[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14009529.png)
![2-chloro-N-(2-chloroethyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14009533.png)
![2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14009534.png)


![N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14009551.png)

![6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride](/img/structure/B14009573.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroacetyl)amino]Benzamide](/img/structure/B14009579.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid](/img/structure/B14009581.png)
